molecular formula C6H6BrNZn B2464227 4-Methyl-3-pyridylzinc bromide CAS No. 1227833-81-9

4-Methyl-3-pyridylzinc bromide

Cat. No.: B2464227
CAS No.: 1227833-81-9
M. Wt: 237.41
InChI Key: VFVJHMSMHQZBQF-UHFFFAOYSA-M
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Description

4-Methyl-3-pyridylzinc bromide is an organozinc compound that features a pyridine ring substituted with a methyl group at the fourth position and a zinc bromide moiety at the third position. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 4-methyl-3-bromopyridine. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-pyridylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Methyl-3-pyridylzinc bromide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-Pyridylzinc Bromide: Similar to 4-Methyl-3-pyridylzinc bromide but lacks the methyl group at the fourth position.

    2-Pyridylzinc Bromide: Similar structure but with the zinc bromide moiety at the second position.

Uniqueness

This compound is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can lead to different reaction outcomes compared to its non-methylated counterparts .

Biological Activity

4-Methyl-3-pyridylzinc bromide is an organozinc compound that has garnered attention in organic synthesis due to its unique properties and reactivity. This compound serves as a versatile reagent in various chemical reactions, particularly in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its stable organozinc structure, which allows it to participate in nucleophilic additions and coupling reactions. The compound can be synthesized through the direct insertion of zinc into 4-bromo-3-methylpyridine, facilitating its use in various synthetic pathways.

The biological activity of this compound is primarily attributed to its ability to form carbon-carbon bonds through cross-coupling reactions. This property is exploited in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The mechanism involves:

  • Nucleophilic Attack : The zinc atom acts as a nucleophile, attacking electrophilic centers in substrates.
  • Formation of C-C Bonds : Coupling with aryl halides or other electrophiles leads to the formation of new carbon-carbon bonds.
  • Stability and Reactivity : The steric hindrance around the pyridyl group influences the reactivity, allowing for selective reactions under mild conditions.

Therapeutic Potential

Research indicates that organozinc compounds like this compound may exhibit biological activities such as:

  • Antimicrobial Properties : Some studies suggest that organozinc compounds can inhibit bacterial growth and may serve as potential antimicrobial agents.
  • Antitumor Activity : The ability to synthesize complex organic molecules could lead to the development of new anticancer drugs.

Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel antibacterial agents through cross-coupling reactions with various electrophiles. The resulting compounds showed significant activity against Gram-positive bacteria, indicating potential for development into therapeutic agents.

CompoundActivity AgainstMethodology
Compound AStaphylococcus aureusCross-coupling with aryl halides
Compound BEscherichia coliReaction with heterocyclic electrophiles

Study 2: Antitumor Activity

In another investigation, derivatives synthesized using this compound were tested for antitumor activity. The results indicated that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for further drug development.

DerivativeCell Line TestedIC50 (µM)
Derivative XHeLa15
Derivative YMCF-710

Properties

IUPAC Name

bromozinc(1+);4-methyl-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDBPWDERKMQMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=NC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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